1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one
Description
This compound belongs to the 7,8-dihydropyrido[4,3-d]pyrimidine class, characterized by a bicyclic core fused with a pyrimidine ring. The structure features a propan-1-one chain substituted at position 6 of the pyridopyrimidine scaffold and a 4-(methylthio)phenyl group at the terminal position of the propanone chain. Its synthesis typically involves multi-step reactions, including coupling of intermediates under controlled conditions (e.g., column chromatography purification) .
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-22-15-5-2-13(3-6-15)4-7-17(21)20-9-8-16-14(11-20)10-18-12-19-16/h2-3,5-6,10,12H,4,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAMEHWNTSERQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multi-step organic reactions starting from commercially available reagents. The initial step might involve the formation of the pyridopyrimidine core, followed by functionalization of the aromatic ring with methylthio and propanone groups. The reaction conditions often require specific catalysts and carefully controlled temperatures to ensure the desired product's yield and purity.
Industrial Production Methods: Industrial production of such complex molecules often utilizes flow chemistry or batch processing techniques. The use of automated systems for reagent addition and reaction monitoring can optimize yield and minimize by-products. Scaling up from lab conditions to industrial production necessitates additional steps to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide, while reduction may use sodium borohydride or lithium aluminum hydride. Substitution reactions could involve halogenation or nitration under acidic or basic conditions. Coupling reactions could utilize palladium catalysts in cross-coupling reactions.
Major Products Formed: The resulting products from these reactions vary based on the reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one exhibit significant anticancer properties. For instance, studies on related pyrido-pyrimidine derivatives have shown their efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- Case Study : A derivative of this compound was tested against T47D human breast cancer cells and demonstrated an EC50 value of 0.008 µM, indicating potent activity against this cancer type .
Inhibition of Kinases
The compound's structure suggests potential inhibition of specific kinases involved in cancer progression. Polo-like kinase 1 (Plk1), a key regulator in cell division and a target for cancer therapy, has been explored with similar compounds showing promising results.
- Research Findings : Compounds targeting the polo-box domain of Plk1 were evaluated for their ability to inhibit this kinase, suggesting that modifications to the pyrido-pyrimidine scaffold could enhance potency and selectivity .
Antimicrobial Properties
Emerging studies indicate that the compound may possess antimicrobial properties. The methylthio group can enhance lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains.
- Example : Related compounds have shown broad-spectrum antibacterial activity at low MIC values, suggesting that structural analogs could be developed for therapeutic use .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key modifications include:
- Altering substituents on the phenyl ring to enhance binding affinity.
- Modifying the methylthio group to explore its impact on solubility and activity.
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Target/Cell Line | EC50 / MIC Value |
|---|---|---|---|
| Anticancer | Pyrido-pyrimidine derivative | T47D Breast Cancer Cells | 0.008 µM |
| Kinase Inhibition | Plk1 Inhibitor | Plk1 Kinase | Not specified |
| Antimicrobial | Related Methylthio Compound | Various Bacterial Strains | < 15.62 µg/mL |
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The pyridopyrimidine core is a known pharmacophore, which suggests involvement in key biochemical pathways. The presence of multiple functional groups allows it to engage in diverse interactions, facilitating its bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents on the pyridopyrimidine core, propanone chain, and aryl groups. Below is a detailed comparison based on evidence:
Substituent Variations on the Aryl Group
- Methylthio (-SMe) vs. Methylsulfonyl (-SO₂Me): Target Compound: The 4-(methylthio)phenyl group enhances lipophilicity (logP ≈ 3.2 estimated). No direct activity data are available, but sulfonyl groups often enhance metabolic stability compared to thioethers .
Modifications to the Propanone Chain
- Chain Length and Functional Groups: Compound A (): Shorter chain (ethanone, MW 376) with an indenylamino substituent. Reduced steric bulk may favor target engagement in constrained binding pockets. This modification is common in kinase inhibitors to enhance selectivity .
Core Pyridopyrimidine Modifications
- Piperidine and Indenylamino Substitutions (): C23H28F3N5O (): A trifluoromethylphenyl group increases electronegativity, enhancing interactions with hydrophobic pockets. This analog (MW 447.5) shows relevance in central nervous system (CNS) targets due to improved blood-brain barrier penetration .
Research Implications
The target compound’s methylthio group offers a balance between lipophilicity and metabolic stability, whereas analogs with sulfonyl or fluorinated groups prioritize target engagement or pharmacokinetics. Structural modifications to the propanone chain (e.g., triazoles) and core (e.g., piperidine) enable tuning for specific therapeutic applications, such as kinase inhibition or CNS targeting. Further studies comparing binding affinities (e.g., via crystallography, ) and ADME profiles are warranted to optimize this chemical series .
Biological Activity
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various studies.
Chemical Structure and Properties
The compound features a pyridopyrimidine moiety, which is known for its pharmacological significance. Its molecular formula is , and it has a molecular weight of 280.36 g/mol. The structure includes a methylthio group attached to a phenyl ring, which may enhance its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer properties : Many pyridopyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Antimicrobial effects : These compounds often demonstrate activity against various bacterial and fungal strains.
- Anti-inflammatory actions : Some derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation.
- Receptor Modulation : It can interact with various receptors involved in cell signaling pathways, potentially altering their activity.
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, contributing to its protective effects against cellular damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Q & A
Q. What in vitro assays are suitable for evaluating kinase inhibition potential?
- Methodological Answer :
- TR-FRET Assays : Use recombinant kinases (e.g., EGFR, BRAF) with fluorescent ATP analogs. Calculate IC₅₀ values from dose-dependent inhibition curves .
- Cellular Proliferation Assays : Test in cancer cell lines (e.g., HCT-116) with MTT assays; correlate results with kinase inhibition data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
